5-Amino-2-bromo-4-methylbenzonitrile

Description

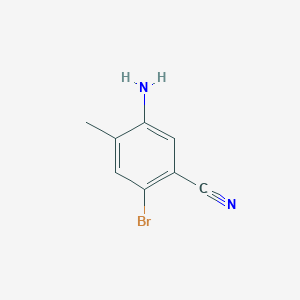

5-Amino-2-bromo-4-methylbenzonitrile is a substituted benzonitrile derivative featuring an amino group (-NH₂) at position 5, a bromine atom at position 2, a methyl group (-CH₃) at position 4, and a nitrile (-CN) functional group at position 1.

Properties

Molecular Formula |

C8H7BrN2 |

|---|---|

Molecular Weight |

211.06 g/mol |

IUPAC Name |

5-amino-2-bromo-4-methylbenzonitrile |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-7(9)6(4-10)3-8(5)11/h2-3H,11H2,1H3 |

InChI Key |

LAHISTKZZXMECZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)C#N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural analogs of 5-Amino-2-bromo-4-methylbenzonitrile, highlighting differences in substituents, molecular formulas, and similarity indices:

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Similarity Index | Purity/Notes |

|---|---|---|---|---|---|

| This compound | Not provided | C₈H₆BrN₂ | NH₂ (5), Br (2), CH₃ (4), CN (1) | Reference | N/A |

| 4-Amino-2-fluoro-5-methylbenzonitrile | 859855-53-1 | C₈H₆FN₂ | NH₂ (4), F (2), CH₃ (5), CN (1) | 0.90 | High purity (>95%) |

| 2-Amino-4-chloro-5-methoxybenzonitrile | 1824059-40-6 | C₈H₇ClN₂O | NH₂ (2), Cl (4), OCH₃ (5), CN (1) | N/A | 97% purity |

| 3-Bromo-5-fluoro-4-iodoaniline | 2090537-38-3 | C₆H₄BrFNO | Br (3), F (5), I (4), NH₂ (1) | N/A | 95% purity |

Key Observations :

- Substituent Effects: The bromine atom in this compound enhances electrophilic substitution reactivity compared to fluorine in 4-Amino-2-fluoro-5-methylbenzonitrile. However, fluorine’s smaller size may improve solubility in polar solvents .

- Functional Group Variation : Replacing the nitrile group with an aniline moiety (as in 3-Bromo-5-fluoro-4-iodoaniline) shifts the compound’s reactivity toward nucleophilic aromatic substitution rather than cyanation reactions .

Preparation Methods

Synthesis of 2-Bromo-4-methyl-5-nitrobenzonitrile

The precursor 2-bromo-4-methyl-5-nitrobenzonitrile is synthesized via nitration and bromination. For example:

Reduction of Nitro to Amino Group

The nitro group is reduced using tin(II) chloride (SnCl₂) in ethanol under reflux:

-

Conditions : 2-Bromo-4-methyl-5-nitrobenzonitrile (5 g) is dissolved in ethanol (20 mL) with SnCl₂ (7.85 g) at 80°C for 8 hours.

-

Advantages : High selectivity and scalability.

-

Limitations : Use of toxic SnCl₂ necessitates careful waste management.

Direct Bromination of 5-Amino-4-methylbenzonitrile

An alternative route involves brominating 5-amino-4-methylbenzonitrile:

Bromination with NBS

Purification

Palladium-Catalyzed Cyanation and Amination

A less common but innovative approach employs palladium catalysis:

Cyanation of 2-Bromo-4-methylaniline

Subsequent Amination

-

Conditions : The intermediate 2-bromo-4-methylbenzonitrile undergoes amination with liquid ammonia in ethanol at 120°C.

-

Drawback : Requires high temperatures and specialized equipment.

Comparative Analysis of Methods

Emerging Trends and Optimization Strategies

Recent patents highlight advancements in green chemistry:

Q & A

Basic: What are the critical considerations for synthesizing 5-Amino-2-bromo-4-methylbenzonitrile with high purity?

Methodological Answer:

Synthesis requires precise control of bromination and nitrile group introduction. Key steps include:

- Substrate selectivity : Use 4-methylbenzonitrile as the precursor, ensuring regioselective bromination at the ortho position using N-bromosuccinimide (NBS) under controlled UV light or radical initiators .

- Amination : Protect the nitrile group during amination (e.g., via Buchwald-Hartwig coupling) to avoid side reactions. Monitor reaction progress via HPLC to detect intermediates like 2-bromo-4-methylbenzonitrile .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >98% purity. Validate purity via H NMR and GC-MS .

Basic: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is essential for confirming molecular geometry:

- Data collection : Use SHELX-97 for data refinement, ensuring high-resolution (<1.0 Å) to resolve bromine and nitrile electron densities .

- Validation : Compare experimental bond lengths (e.g., C-Br: ~1.89 Å, C≡N: ~1.16 Å) with DFT-optimized structures. Discrepancies >0.05 Å may indicate disorder or solvent effects .

- Software : Employ WinGX or OLEX2 for structure solution and ORTEP-3 for thermal ellipsoid visualization to assess positional accuracy .

Advanced: How to address contradictions in spectroscopic data during functional group analysis?

Methodological Answer:

Contradictions (e.g., unexpected C NMR shifts) require iterative validation:

- Cross-technique correlation : Compare IR (C≡N stretch: ~2230 cm), H NMR (amino proton: δ 5.2–5.8 ppm), and LC-MS data. Inconsistent results may indicate tautomerism or solvent interactions .

- Dynamic NMR : Use variable-temperature H NMR to detect rotational barriers in the amino group, which may mask splitting patterns at room temperature .

- Computational validation : Optimize geometry using Gaussian09 (B3LYP/6-31G*) and simulate spectra. Deviations >5% suggest experimental artifacts or impurities .

Advanced: What strategies optimize regioselectivity in derivatization reactions of this compound?

Methodological Answer:

The bromine and amino groups direct electrophilic substitution. For regioselective functionalization:

- Electrophilic aromatic substitution (EAS) : Activate the amino group via acetylation to block para positions. Bromine directs incoming groups to meta positions relative to itself .

- Cross-coupling : Use Suzuki-Miyaura coupling with Pd(PPh) to introduce aryl groups at the bromine site. Ensure anhydrous conditions to prevent nitrile hydrolysis .

- Kinetic vs. thermodynamic control : Monitor reaction time and temperature. For example, prolonged heating favors thermodynamically stable products at the methyl-substituted position .

Advanced: How to design stability studies for this compound under varying pH and temperature?

Methodological Answer:

Stability studies require accelerated degradation protocols:

- Forced degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and HO (oxidative) at 40°C for 24–72 hours. Analyze degradation products via UPLC-PDA .

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf life. Atypical degradation (e.g., nitrile → amide conversion) indicates pH-dependent pathways .

- Storage recommendations : Store at ≤−20°C in amber vials with desiccants to prevent photolytic bromine loss and moisture-induced hydrolysis .

Advanced: What computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- QSAR modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., Hammett σ values) with bioactivity. Bromine’s electronegativity enhances binding to hydrophobic enzyme pockets .

- Docking studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate predictions with in vitro IC assays .

- ADMET profiling : Predict metabolic stability (CYP450 inhibition) and blood-brain barrier penetration using SwissADME. Bromine may reduce solubility but improve membrane permeability .

Basic: What analytical techniques are critical for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-DAD : Use a C18 column (ACN/water + 0.1% TFA) to separate impurities like 5-bromo-4-methylbenzonitrile (retention time ~8.2 min) .

- LC-HRMS : Identify unknown impurities via exact mass (e.g., [M+H] = 229.9874 for the parent compound). Isotopic patterns (Br: 1:1, Cl: 3:1) aid in structural elucidation .

- Thresholds : Adhere to ICH Q3A guidelines, limiting unidentified impurities to <0.10% .

Advanced: How to resolve discrepancies in reaction yields between batch and flow synthesis methods?

Methodological Answer:

- Parameter mapping : Compare residence time, mixing efficiency, and temperature gradients. Flow reactors often improve heat dissipation, reducing side reactions like nitrile polymerization .

- In-line analytics : Use ReactIR or PAT tools to monitor intermediates in real time. Batch processes may exhibit lag phases due to inhomogeneous mixing .

- Scale-up factors : Correlate yield deviations with Reynolds number (Re) to assess turbulence effects. Re >4000 ensures efficient mass transfer in flow systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.